N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide
Description
N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide is a structurally complex molecule featuring a pyridine core substituted with a cyano (-CN) group at position 2, a trifluoromethyl (-CF₃) group at position 5, and a sulfanyl (-S-) bridge at position 3. This bridge connects the pyridine ring to a para-substituted phenyl group, which is further functionalized with a propanamide moiety. The trifluoromethyl and cyano groups are electron-withdrawing, enhancing the compound’s metabolic stability and lipophilicity, traits common in agrochemical and pharmaceutical agents .
Properties
IUPAC Name |
N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-2-15(23)22-11-3-5-12(6-4-11)24-14-7-10(16(17,18)19)9-21-13(14)8-20/h3-7,9H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRACIEXQDZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, which is then functionalized with a cyano group and a trifluoromethyl group. The next step involves the formation of the sulfanyl linkage, followed by the attachment of the phenyl ring. Finally, the propanamide group is introduced through an amide formation reaction. Each step requires specific reagents and conditions, such as the use of strong bases, nucleophiles, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization to achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, while the sulfanyl linkage may facilitate redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects in various applications.
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) : Present in all compounds, this group enhances oxidative stability and lipophilicity, critical for bioavailability .
- Cyano (-CN) vs.
- Sulfanyl Bridge : Common in all compounds, sulfur’s polarizability may facilitate interactions with cysteine residues or metal ions in enzymes .
Structural Flexibility and Conformation
- Amide Chains : Propanamide (target) vs. pentanamide () affects molecular flexibility; shorter chains may reduce entropic penalties during target binding .
Biological Activity
N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific enzymatic pathways. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 373.36 g/mol. Its structure includes a pyridine ring substituted with a cyano group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Antiproliferative Effects
Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 21.00 μM against HepG2 (liver cancer) cells and 26.10 μM against MCF-7 (breast cancer) cells, indicating potent cytotoxicity .
The proposed mechanism of action involves the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Molecular docking studies have shown that the compound can effectively bind to the active site of VEGFR-2, forming critical interactions that inhibit its activity . The binding affinity was quantified with a docking score of -20.20 kcal/mol, suggesting a strong interaction with the target enzyme.
Case Studies
- VEGFR-2 Inhibition : In vitro studies demonstrated that the compound effectively inhibited VEGFR-2 with an IC50 value of 65 nM. This inhibition was correlated with reduced proliferation in cancer cell lines, highlighting its potential as an antiangiogenic agent .
- Selectivity Profile : The selectivity index against normal cell lines (W-38) was reported as 1.55 for HepG2 and 1.25 for MCF-7 cells, indicating that while the compound is cytotoxic to cancer cells, it exhibits relatively lower toxicity to normal cells .
Research Findings Summary
| Activity | Value | Cell Line |
|---|---|---|
| IC50 (Antiproliferative) | 21.00 μM | HepG2 |
| IC50 (Antiproliferative) | 26.10 μM | MCF-7 |
| IC50 (VEGFR-2 Inhibition) | 65 nM | - |
| Selectivity Index | 1.55 | HepG2 |
| Selectivity Index | 1.25 | MCF-7 |
Q & A
Basic Synthesis and Characterization
Q: What are the key steps and challenges in synthesizing N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide? A: The synthesis typically involves:
- Step 1: Formation of the pyridine core with cyano and trifluoromethyl groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
- Step 2: Introduction of the sulfanyl (-S-) linker using thiol-disulfide exchange or coupling with a halogenated intermediate.
- Step 3: Amide bond formation between the pyridine-sulfanyl intermediate and propanamide.
Challenges: Optimizing yield in trifluoromethylation (requires anhydrous conditions and catalysts like CuI) and avoiding side reactions during sulfanyl linkage .
Characterization: Confirm structure using H/C NMR (e.g., δ ~7.5–8.5 ppm for pyridine protons), FTIR (C≡N stretch ~2240 cm), and HRMS (calculated vs. observed m/z ±0.001 Da) .
Advanced Reaction Optimization
Q: How can contradictory yields in sulfanyl linkage reactions be resolved? A: Contradictions often arise from solvent polarity or competing oxidation. Methodological solutions:
- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Add reducing agents (e.g., TCEP) to suppress disulfide formation.
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry (1.2:1 thiol:halide ratio) .
Basic Biological Activity Screening
Q: What in vitro assays are suitable for initial biological activity assessment? A:
| Assay | Protocol | Target |
|---|---|---|
| Antimicrobial | Broth microdilution (MIC ≤16 µg/mL in S. aureus ATCC 25923) | Bacterial enzymes |
| Anticancer | MTT assay (IC ~10–50 µM in HeLa cells) | Apoptosis pathways |
| Enzyme Inhibition | Fluorescence-based assays (e.g., COX-2 IC <1 µM) | Cyclooxygenase/proteases |
Advanced SAR Studies
Q: How can structure-activity relationships (SAR) be explored for this compound? A:
- Modifications: Replace trifluoromethyl with -CFH or -OCF to assess hydrophobicity effects.
- Method: Synthesize analogs via parallel combinatorial chemistry, then test in dose-response assays.
- Key Findings: Pyridine substitution at position 3 enhances binding affinity (>2-fold vs. position 2) .
Analytical Method Troubleshooting
Q: How to address overlapping signals in H NMR spectra? A: Use 2D NMR techniques :
- HSQC/TOCSY to resolve aromatic proton couplings.
- F NMR to isolate trifluoromethyl signals (-63 ppm, singlet).
- DEPT-135 to distinguish CH/CH groups in the propanamide chain .
Stability and Storage
Q: What conditions ensure long-term stability of this compound? A:
- Storage: -20°C under argon, desiccated (degradation <5% over 12 months).
- Stability Tests: Accelerated degradation studies (40°C/75% RH for 6 weeks) with HPLC monitoring (purity ≥95%) .
Computational Modeling for Target Prediction
Q: Which computational tools predict biological targets? A:
- Docking: AutoDock Vina (PDB: 1LXF for kinase targets; binding energy ≤-8.5 kcal/mol).
- Pharmacophore Modeling: Schrödinger Phase (match trifluoromethyl and sulfanyl moieties as key features).
- MD Simulations: GROMACS (RMSD <2 Å over 100 ns) to assess binding stability .
Mechanistic Studies
Q: How to investigate the compound’s mechanism of action in cancer cells? A: Advanced methodologies:
- SPR Biosensing: Measure real-time binding to recombinant proteins (KD ~nM range).
- CRISPR-Cas9 Knockout: Identify essential genes (e.g., BAX/BCL-2) via transcriptomics.
- X-ray Crystallography: Resolve co-crystal structures with target enzymes (resolution ≤2.0 Å) .
Contradictory Biological Data Analysis
Q: How to reconcile discrepancies in cytotoxicity data across cell lines? A: Apply statistical frameworks:
- ANOVA/Tukey’s HSD for inter-lab variability (p<0.05).
- Meta-Analysis: Pool data from ≥3 independent studies (weighted Z-scores).
- Control Experiments: Validate assay conditions (e.g., ATP levels in MTT) .
Scale-Up Challenges
Q: What are critical factors for gram-scale synthesis? A:
- Process Optimization: Use flow chemistry for exothermic steps (ΔT <5°C).
- Purification: Switch from column chromatography to recrystallization (ethanol/water, 70:30 v/v; recovery ≥85%).
- Quality Control: Implement PAT (Process Analytical Technology) with inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
